molecular formula C14H16N2O3S2 B2397873 4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid CAS No. 688340-62-7

4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B2397873
CAS No.: 688340-62-7
M. Wt: 324.41
InChI Key: OOOGTZBTQPPNHG-UHFFFAOYSA-N
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Description

4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid: is a complex organic compound characterized by its thieno[3,2-d]pyrimidin core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin core. One common approach is the cyclization of appropriately substituted thiophenes under acidic or basic conditions. The cyclohexane-1-carboxylic acid moiety is then introduced through a series of reactions, including alkylation and oxidation processes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thieno[3,2-d]pyrimidin core to its oxidized derivatives.

  • Reduction: : Reduction of the sulfanylidene group to a thiol.

  • Substitution: : Replacement of the cyclohexane-1-carboxylic acid moiety with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of sulfoxides and sulfones.

  • Reduction: : Production of thiol derivatives.

  • Substitution: : Generation of a wide range of functionalized derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antitumor properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the thieno[3,2-d]pyrimidin core and the cyclohexane-1-carboxylic acid moiety. Similar compounds include:

  • Thieno[3,2-d]pyrimidin derivatives: : These compounds share the thieno[3,2-d]pyrimidin core but may have different substituents.

  • Cyclohexane-1-carboxylic acid derivatives: : These compounds have the cyclohexane-1-carboxylic acid moiety but lack the thieno[3,2-d]pyrimidin core.

Properties

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c17-12-11-10(5-6-21-11)15-14(20)16(12)7-8-1-3-9(4-2-8)13(18)19/h5-6,8-9H,1-4,7H2,(H,15,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOGTZBTQPPNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=C(C=CS3)NC2=S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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